Cas no 2763887-18-7 ((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid)

(3R)-3-{[(Prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid is a chiral carboxylic acid derivative featuring a trifluoromethylphenyl group and an allyloxycarbonyl-protected amino moiety. Its stereospecific (R)-configuration enhances selectivity in synthetic applications, particularly in pharmaceutical intermediates or asymmetric synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions. The carboxylic acid functionality provides versatility for further derivatization, such as amidation or esterification. This compound is suited for research in medicinal chemistry and peptide synthesis, where controlled reactivity and structural precision are critical. Its well-defined stereochemistry and functional group compatibility make it a valuable building block in organic synthesis.
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid structure
2763887-18-7 structure
商品名:(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
CAS番号:2763887-18-7
MF:C14H14F3NO4
メガワット:317.260474681854
CID:6399800
PubChem ID:165984311

(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2763887-18-7
    • EN300-37343491
    • (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
    • インチ: 1S/C14H14F3NO4/c1-2-7-22-13(21)18-11(8-12(19)20)9-5-3-4-6-10(9)14(15,16)17/h2-6,11H,1,7-8H2,(H,18,21)(H,19,20)/t11-/m1/s1
    • InChIKey: DJWYCCJKIXEVBG-LLVKDONJSA-N
    • ほほえんだ: FC(C1C=CC=CC=1[C@@H](CC(=O)O)NC(=O)OCC=C)(F)F

計算された属性

  • せいみつぶんしりょう: 317.08749241g/mol
  • どういたいしつりょう: 317.08749241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37343491-0.25g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
0.25g
$1065.0 2025-03-18
Enamine
EN300-37343491-1.0g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
1.0g
$1157.0 2025-03-18
Enamine
EN300-37343491-10.0g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
10.0g
$4974.0 2025-03-18
Enamine
EN300-37343491-0.1g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
0.1g
$1019.0 2025-03-18
Enamine
EN300-37343491-0.5g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
0.5g
$1111.0 2025-03-18
Enamine
EN300-37343491-2.5g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
2.5g
$2268.0 2025-03-18
Enamine
EN300-37343491-0.05g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
0.05g
$972.0 2025-03-18
Enamine
EN300-37343491-5.0g
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
2763887-18-7 95.0%
5.0g
$3355.0 2025-03-18

(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 関連文献

(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acidに関する追加情報

Research Brief on (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 2763887-18-7)

The compound (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 2763887-18-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of this compound, particularly the presence of the trifluoromethyl group and the (3R)-stereochemistry, which contribute to its enhanced binding affinity and metabolic stability. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and protecting group strategies, to achieve high enantiomeric purity and yield. The compound's role as a key intermediate in the synthesis of bioactive molecules has been a focal point of recent investigations.

In vitro and in vivo studies have demonstrated the compound's promising pharmacological properties. For instance, it has shown inhibitory activity against specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been evaluated in preclinical models, revealing favorable characteristics for further development.

One of the most notable applications of this compound is its incorporation into prodrug strategies. The allyloxycarbonyl (Alloc) protecting group in the molecule allows for controlled release of active drug moieties under physiological conditions, enhancing targeted delivery and reducing off-target effects. Recent publications have explored its use in the design of protease-activated prodrugs, showcasing its versatility in medicinal chemistry.

Despite these advancements, challenges remain in optimizing the compound's synthetic route and scaling up production for clinical trials. Researchers are also investigating its potential off-target effects and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate its transition from bench to bedside.

In conclusion, (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid represents a promising scaffold in drug discovery, with its unique chemical properties and biological activity offering numerous opportunities for therapeutic innovation. Continued research and development efforts are expected to further elucidate its potential and expand its applications in the treatment of various diseases.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd